molecular formula C9H9BrN2O2S B8634130 Ethyl 6-(bromomethyl)imidazo[2,1-b]thiazole-5-carboxylate CAS No. 1228828-36-1

Ethyl 6-(bromomethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B8634130
CAS No.: 1228828-36-1
M. Wt: 289.15 g/mol
InChI Key: RUNMRQIIEIASMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(bromomethyl)imidazo[2,1-b]thiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H9BrN2O2S and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1228828-36-1

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C9H9BrN2O2S/c1-2-14-8(13)7-6(5-10)11-9-12(7)3-4-15-9/h3-4H,2,5H2,1H3

InChI Key

RUNMRQIIEIASMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of Step 1 intermediate (2.60 g, 12.366 mmol) and azobisisobutyronitrile (AIBN) (0.041 g, 0.247 mmol) in carbon tetrachloride (40 mL) at reflux temperature was added N-bromosuccinimide (2.40 g, 13.602 mmol). After refluxing for 18 h, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (200 mL) and water (100 mL). The layers were separated. Aqueous layer was extracted with ethyl acetate (2×50 mL) and the combined organic layers were washed with brine (2×50 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure. The residue obtained after the evaporation of the solvent was purified by silica gel column chromatography using 5% ethyl acetate in petroleum ether to obtain 1.95 g of the product as a white solid; 1H NMR (300 MHz, DMSO-d6) δ 1.36 (t, J=6.6 Hz, 3H), 4.36 (q, J=7.2 Hz, 2H), 4.85 (s, 2H), 7.52 (d, J=4.5 Hz, 1H), 8.10 (d, J=4.5 Hz, 1H); ESI-MS (m/z) 291.58 (MH)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
intermediate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.041 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.